molecular formula C15H12N2O2 B411958 5-Amino-2-(2-methylphenyl)isoindole-1,3-dione

5-Amino-2-(2-methylphenyl)isoindole-1,3-dione

Cat. No.: B411958
M. Wt: 252.27g/mol
InChI Key: NBMQITYBJDTYRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-(2-methylphenyl)isoindole-1,3-dione is an organic compound belonging to the class of phthalimides. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. Phthalimides are known for their diverse biological and pharmaceutical applications, making them significant in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(2-methylphenyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One common method is the reaction of phthalic anhydride with 2-methylaniline under acidic conditions, followed by cyclization to form the isoindole-1,3-dione structure .

Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Solventless conditions and green chemistry principles are increasingly being adopted. For instance, a solventless reaction involving simple heating has been reported to produce isoindoline-1,3-dione derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-(2-methylphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring .

Scientific Research Applications

5-Amino-2-(2-methylphenyl)isoindole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It is explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and cancers.

    Industry: The compound is used in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of 5-Amino-2-(2-methylphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathwaysAdditionally, its inhibition of β-amyloid protein aggregation indicates a potential role in treating Alzheimer’s disease .

Comparison with Similar Compounds

Uniqueness: 5-Amino-2-(2-methylphenyl)isoindole-1,3-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to interact with multiple molecular targets and its diverse reactivity make it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27g/mol

IUPAC Name

5-amino-2-(2-methylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C15H12N2O2/c1-9-4-2-3-5-13(9)17-14(18)11-7-6-10(16)8-12(11)15(17)19/h2-8H,16H2,1H3

InChI Key

NBMQITYBJDTYRK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.